molecular formula C16H9ClN2OS B13585867 2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile

Cat. No.: B13585867
M. Wt: 312.8 g/mol
InChI Key: DXMZWMOURUXEKN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile is a heterocyclic compound that features a benzothiazepine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenyl isothiocyanate. This intermediate then undergoes cyclization with malononitrile in the presence of a base to yield the desired benzothiazepine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it can bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-oxoquinazoline: Similar in structure but with a quinazoline core.

    2-(4-Bromophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile: Similar but with a bromine atom instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a benzothiazepine core and a nitrile group. This combination of features contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C16H9ClN2OS

Molecular Weight

312.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-oxo-5H-1,5-benzothiazepine-3-carbonitrile

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15-12(9-18)16(20)19-13-3-1-2-4-14(13)21-15/h1-8H,(H,19,20)

InChI Key

DXMZWMOURUXEKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=C(S2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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